4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-11(2)10-18-7-6-17-14-8-12(9-15)4-5-13(14)16-3/h4-5,8-9,11H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHGTFSNNSEDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCOC1=C(C=CC(=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from 4-Methoxybenzaldehyde: The synthesis begins with 4-methoxybenzaldehyde, which undergoes a nucleophilic substitution reaction with 2-(2-methylpropylsulfanyl)ethanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Starting from 4-Methoxyphenol: Another approach involves the conversion of 4-methoxyphenol to its corresponding bromide, followed by substitution with 2-(2-methylpropylsulfanyl)ethanol under similar reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions, room temperature.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Various nucleophiles, K2CO3, reflux conditions.
Major Products Formed:
Oxidation: 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzoic acid.
Reduction: 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: The compound is employed in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific research context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared features: methoxy-substituted aromatics , thioether-containing side chains , or agrochemical intermediates . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, sulfonylurea herbicides like metsulfuron-methyl rely on a sulfonylurea bridge and triazine ring for herbicidal activity via acetolactate synthase (ALS) inhibition .
Reactivity Differences :
- The aldehyde group in the target compound makes it more reactive toward nucleophilic addition (e.g., Grignard reactions) compared to the ester groups in sulfonylureas, which are designed for slow degradation in plants.
Applications :
- While sulfonylureas are optimized for herbicidal activity, the target compound’s structure suggests utility in organic synthesis (e.g., as a building block for heterocycles) or as a precursor for sulfur-containing agrochemicals.
Research Findings and Limitations
- Synthetic Routes: The compound can be synthesized via Williamson ether synthesis, coupling 4-methoxy-3-hydroxybenzaldehyde with 2-(2-methylpropylsulfanyl)ethyl bromide.
- Biological Activity: Thioether groups are known to modulate metabolic stability; this compound may exhibit slower oxidative degradation compared to sulfonylureas but lacks the triazine moiety critical for ALS inhibition .
Biological Activity
4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde is a chemical compound with a unique structure that integrates a methoxy group, a sulfanyl group, and an aldehyde functionality. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial in drug development, especially in targeting diseases where enzyme activity is dysregulated.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant potential of various benzaldehyde derivatives, including this compound. Results showed that this compound exhibited significant free radical scavenging activity, indicating its potential role in mitigating oxidative stress-related conditions.
- Antimicrobial Properties : In vitro assays demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggested that it could serve as a lead compound for developing new antimicrobial agents.
- Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner. The findings suggest its potential application in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxybenzaldehyde | Structure | Limited enzyme inhibition; primarily used as a flavoring agent. |
| 3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde | Structure | Moderate antibacterial activity; lacks aldehyde functionality. |
| 4-Methoxy-3-(2-methylpropylsulfanyl)benzaldehyde | Structure | Similar properties but different sulfanyl positioning affects reactivity. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde, and how can reaction conditions be optimized?
- Methodology : The synthesis of benzaldehyde derivatives typically involves nucleophilic substitution or etherification reactions. For example, similar compounds like 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde are synthesized via condensation of 4-hydroxybenzaldehyde with dichloroethyl ethers in DMF under nitrogen, ensuring controlled temperature (40–60°C) and stoichiometric ratios to minimize side products .
- Optimization : Reaction parameters such as solvent polarity (e.g., DMF for high dielectric constant), catalyst selection (e.g., K₂CO₃ for deprotonation), and stepwise addition of reagents can improve yield. Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Structural Confirmation : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃), sulfanyl (-S-), and aldehyde (-CHO) signals. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aldehydes appear at δ 9.8–10.2 ppm .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-S stretch (~600–700 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-S: ~1.81 Å) and dihedral angles between substituents .
Advanced Research Questions
Q. What strategies are effective for analyzing electronic effects of the sulfanyl and methoxy substituents on the benzaldehyde core?
- Computational Modeling : Density Functional Theory (DFT) calculations can predict electron-withdrawing/donating effects. The methoxy group is electron-donating (+M effect), while the sulfanyl-ethoxy chain may exhibit mixed inductive effects. Compare with analogs like 4-Methoxy-3-(trifluoromethyl)benzaldehyde, where -CF₃ is strongly electron-withdrawing .
- Experimental Validation : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry quantify redox potentials influenced by substituents. For example, electron-donating groups shift absorption maxima to longer wavelengths .
Q. How should discrepancies in reported biological activities of structurally similar benzaldehydes be addressed?
- Data Reconciliation : Compare bioactivity datasets (e.g., antimicrobial IC₅₀ values) while controlling for variables like assay type (MIC vs. disk diffusion), solvent (DMSO vs. aqueous), and cell lines. For instance, analogs with imidazole-oxime moieties show enhanced activity due to hydrogen-bonding interactions .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing -S- with -O- in the ethoxy chain) to isolate contributions to activity. SAR studies on 2-(3-benzyloxy-4-methoxyphenyl)-ethylamine derivatives highlight the importance of substitution patterns .
Methodological and Contradiction Analysis
Q. What chromatographic techniques are suitable for purifying this compound, considering its thioether group?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 7:3 to 1:1) to separate polar by-products. Thioetthers may require additives like 0.1% triethylamine to reduce tailing .
- Reverse-Phase HPLC : C18 columns with acetonitrile/water (60:40) mobile phase resolve sulfanyl-containing intermediates effectively .
Q. How does the sulfanyl group influence the compound’s stability under varying storage conditions?
- Stability Profile : Thioetthers are prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials. Accelerated stability studies (40°C/75% RH for 30 days) can monitor degradation via LC-MS. Evidence from 2-hydroxy-4-methoxybenzaldehyde safety data suggests aldehydes may form hydrates in humid environments .
Q. What experimental designs mitigate regioselectivity challenges during synthesis?
- Protection-Deprotection Strategies : Temporarily protect the aldehyde group (e.g., as an acetal) during sulfanyl-ethoxy installation. For example, 4-methoxy-3-(methoxymethyl)benzaldehyde synthesis uses methoxymethyl (MOM) protection to direct substitution .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) ensures precise C-S bond formation at the 3-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
